3,4,5,6,6-Pentamethylhept-3-en-2-one 3,4,5,6,6-Pentamethylhept-3-en-2-one
Brand Name: Vulcanchem
CAS No.: 86115-11-9
VCID: VC3914441
InChI: InChI=1S/C12H22O/c1-8(9(2)11(4)13)10(3)12(5,6)7/h10H,1-7H3
SMILES: CC(C(=C(C)C(=O)C)C)C(C)(C)C
Molecular Formula: C12H22O
Molecular Weight: 182.3 g/mol

3,4,5,6,6-Pentamethylhept-3-en-2-one

CAS No.: 86115-11-9

Cat. No.: VC3914441

Molecular Formula: C12H22O

Molecular Weight: 182.3 g/mol

* For research use only. Not for human or veterinary use.

3,4,5,6,6-Pentamethylhept-3-en-2-one - 86115-11-9

Specification

CAS No. 86115-11-9
Molecular Formula C12H22O
Molecular Weight 182.3 g/mol
IUPAC Name 3,4,5,6,6-pentamethylhept-3-en-2-one
Standard InChI InChI=1S/C12H22O/c1-8(9(2)11(4)13)10(3)12(5,6)7/h10H,1-7H3
Standard InChI Key IXIYWQIFBRZMNR-UHFFFAOYSA-N
SMILES CC(C(=C(C)C(=O)C)C)C(C)(C)C
Canonical SMILES CC(C(=C(C)C(=O)C)C)C(C)(C)C

Introduction

Structural Characteristics and Molecular Identity

Molecular Formula and Stereochemistry

3,4,5,6,6-Pentamethylhept-3-en-2-one has the molecular formula C₁₂H₂₂O (molecular weight: 182.30 g/mol) and features a transposed double bond at the C3 position flanked by five methyl groups . The compound exists as a mixture of stereoisomers due to chiral centers at C4 and C5, with four enantiomers and two diastereomers theoretically possible . Key identifiers include:

PropertyValue
IUPAC Name(E)-3,4,5,6,6-Pentamethylhept-3-en-2-one
SMILESCC(C(=C(C)C(=O)C)C)C(C)(C)C
InChIKeyIXIYWQIFBRZMNR-UHFFFAOYSA-N
LogP (Predicted)3.67–4.04

The planar structure facilitates conjugation between the carbonyl and alkene groups, influencing its spectroscopic and reactive behavior .

Synthesis and Industrial Production

Condensation and Alkylation Pathways

The primary synthesis route involves aldol condensation of pinacolone (3,3-dimethyl-2-butanone) with isoamylene derivatives under basic conditions. For example, potassium tert-butoxide promotes deprotonation, enabling nucleophilic attack on carbonyl carbons to form the extended carbon skeleton . Industrial batches typically yield a reaction mass containing:

  • 47–75% 3,5,6,6-Tetramethyl-4-methyleneheptan-2-one (CAS 81786-75-6)

  • 6–15% (E)-3,4,5,6,6-Pentamethylhept-3-en-2-one (CAS 81786-74-5)

  • 2–12% (Z)-isomer (CAS 81786-73-4) .

Purification and Isomer Separation

Chromatographic methods, such as reverse-phase HPLC using Newcrom R1 columns (acetonitrile/water mobile phase), resolve stereoisomers with baseline separation . Preparative distillation at 130–135°C (80 mmHg) further isolates high-purity (>95%) fractions .

Physicochemical Properties

Thermal and Solubility Data

PropertyValue
Boiling Point193.8–246.2°C (Predicted)
Density0.838–0.839 g/cm³
Vapor Pressure0.15–0.35 Pa (25°C)
SolubilityLipophilic (logP 3.67–4.04)

The compound’s low water solubility and high volatility make it suitable for aerosol-based fragrance applications .

Spectroscopic Profiles

  • IR: Strong absorption at 1705 cm⁻¹ (C=O stretch) and 1640 cm⁻¹ (C=C stretch) .

  • NMR: Distinct signals at δ 2.58 ppm (C3 vinyl proton) and δ 1.32 ppm (methyl groups) .

  • Mass Spec: Predicted collision cross-section (CCS) of 146.8 Ų for [M+H]+ adducts .

Applications in Fragrance and Consumer Products

Olfactory Characteristics

3,4,5,6,6-Pentamethylhept-3-en-2-one contributes a woody, ambery note to perfumes and is marketed under the tradename Koavone . Its stability under UV light and low irritation threshold (NESIL: 4400 μg/cm²) make it ideal for:

  • Personal care products (lotions, deodorants)

  • Household cleaners

  • Air fresheners .

Regulatory Compliance

The compound meets IFRA Standards for safe use in cosmetics, with a maximum permitted concentration of 0.5% in finished products . Environmental risk assessments (PEC/PNEC <1) confirm negligible ecological impact .

EndpointResult
GenotoxicityNegative (Ames test, in vitro)
Skin SensitizationNESIL = 4400 μg/cm²
Reproductive ToxicityNOAEL = 41 mg/kg/day
PhototoxicityNot expected

A 90-day OECD 422 study in rats established no adverse effects below 75 mg/kg/day, with MOE >100 at current use levels .

Environmental Fate

Biodegradation studies classify the compound as readily biodegradable, with a half-life <30 days in aqueous systems. Bioaccumulation potential is low (BCF <100) .

Analytical Methods and Quality Control

Chromatographic Techniques

ParameterHPLC Condition
ColumnNewcrom R1 (150 × 4.6 mm)
Mobile PhaseAcetonitrile/H₂O (70:30)
Flow Rate1.2 mL/min
DetectionUV 254 nm

Method validation confirms a retention time of 8.2 min and LOD of 0.1 μg/mL .

Mass Spectrometry

High-resolution MS/MS fragments at m/z 183.17435 ([M+H]+) and 181.15979 ([M-H]−) provide structural confirmation. CCS values align with computational predictions (Δ <2%) .

Recent Research and Future Directions

Recent studies focus on stereoselective synthesis to optimize isomer ratios for enhanced olfactory properties . Additionally, computational models predict novel derivatives with improved photostability for sunscreen formulations .

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